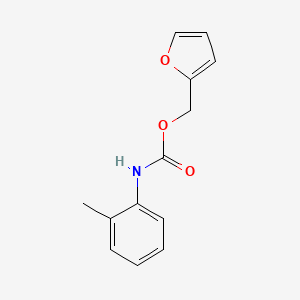

Furfuryl N-(O-tolyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

199443-39-5 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

furan-2-ylmethyl N-(2-methylphenyl)carbamate |

InChI |

InChI=1S/C13H13NO3/c1-10-5-2-3-7-12(10)14-13(15)17-9-11-6-4-8-16-11/h2-8H,9H2,1H3,(H,14,15) |

InChI Key |

NMRUWTCMIMIWOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OCC2=CC=CO2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Furfuryl N O Tolyl Carbamate

Decomposition Mechanisms and Kinetics

The decomposition of furfuryl N-(o-tolyl)carbamate can proceed through several pathways, primarily involving the cleavage of the furfuryl-oxygen bond. These mechanisms are often studied to understand the stability of the compound and to control the release of the tolyl isocyanate and furfuryl alcohol moieties.

Characterization of Furfuryl Cation Intermediates

The decomposition of furfuryl carbamates, including the o-tolyl derivative, can be triggered by the addition of an alcohol, such as methanol (B129727), to a solution in a polar aprotic solvent like acetonitrile. researchgate.net This process is believed to proceed through a putative furfuryl cation intermediate. researchgate.net The formation of this transient cation is supported by the trapping of the intermediate with methanol to yield furfuryl methyl ether. researchgate.net The reaction is clean, with minimal side products, especially at low substrate concentrations. researchgate.net

The generation of the furfuryl cation is a key step in the decomposition and subsequent reactions. Its formation is often the rate-determining step in acid-catalyzed pathways. The stability of this cation is influenced by the furan (B31954) ring, which can delocalize the positive charge.

Thermolytic and Solvolytic Degradation Pathways

Solvolytic degradation refers to the decomposition of the compound in a solvent. As mentioned, in the presence of an alcohol like methanol, this compound undergoes solvolysis to form furfuryl methyl ether and the corresponding aminocoumarin, with the reaction following first-order kinetics. researchgate.net The half-life for a related furfuryl carbamate (B1207046) decomposition was found to be between 34 and 45 minutes in a 3:1 mixture of acetonitrile-d3 (B32919) and methanol. researchgate.net

Selective Hydrolysis and Deprotection Reactions

The carbamate group in this compound can be viewed as a protecting group for the o-toluidine (B26562) moiety. The selective cleavage of this group is a crucial aspect of its chemistry, particularly in synthetic applications where the controlled release of the amine is desired.

Acid-Mediated Cleavage and Lability

Furfuryl carbamates are known to be labile under acidic conditions. acs.orgresearchgate.net The presence of an acid can catalyze the cleavage of the C-O bond of the carbamate, leading to the release of the corresponding amine, carbon dioxide, and the furfuryl cation, which can then react further. The lability in acidic media is a key feature that allows for its use as a protecting group that can be removed under specific conditions. acs.orgresearchgate.net Conditions have been identified for the selective hydrolysis of furfuryl carbamates in the presence of other acid-labile groups like tert-butyloxycarbonyl (Boc) groups. acs.orgresearchgate.net

Hydrogenolytic Transformations

Hydrogenolysis is a common method for cleaving protecting groups in organic synthesis. For carbamates, catalytic hydrogenolysis is a frequently used deprotection strategy. lookchem.com This method involves the use of a catalyst, typically a noble metal like palladium or platinum on a solid support, and a source of hydrogen. physchemres.orgrsc.org The reaction results in the cleavage of the carbamate bond to yield the free amine, carbon dioxide, and the corresponding alcohol.

In the context of this compound, hydrogenolysis would be expected to cleave the furfuryl-oxygen bond. However, the furan ring itself can also undergo hydrogenation under certain conditions, leading to the formation of tetrahydrofurfuryl derivatives or ring-opened products like pentanediols. rsc.orgnih.gov The selectivity of the hydrogenolysis reaction is dependent on the catalyst, solvent, and reaction conditions. physchemres.orgrsc.orgrsc.orgnih.gov For instance, the hydrogenation of furfural (B47365), a related compound, can be selectively directed towards furfuryl alcohol using specific copper-based catalysts. mdpi.com

Stability Profile under Basic Reaction Conditions

Carbamates are generally more stable under basic conditions compared to acidic conditions. organic-chemistry.org The cleavage of the carbamate bond under basic conditions is typically much slower. However, strong bases or nucleophiles can promote cleavage. For example, tetra-n-butylammonium fluoride (B91410) (TBAF) in THF has been reported as a mild reagent for the removal of various carbamate protecting groups. lookchem.comorganic-chemistry.org The stability of this compound under specific basic conditions would need to be evaluated experimentally, but it is expected to be relatively stable to mild basic treatments. This differential stability allows for the selective removal of other base-labile protecting groups in the presence of a furfuryl carbamate.

Palladium-Catalyzed Transformations and Related Carbamate Systems

The exploration of palladium-catalyzed reactions has revolutionized organic synthesis, offering efficient methods for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comlibretexts.org While specific studies on the palladium-catalyzed transformations of this compound are not extensively documented, the reactivity of related furanyl and N-aryl carbamate systems provides a strong basis for predicting its chemical behavior.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, facilitating the synthesis of complex molecules under mild conditions. numberanalytics.comunistra.fr For furfuryl systems, palladium catalysts have been successfully employed in the arylation of the furan ring. For instance, the direct C-H arylation of furan derivatives, such as 2-furaldehyde, at the C5-position has been achieved using palladium catalysts. researchgate.net This suggests that this compound could potentially undergo similar C-H functionalization at the 5-position of the furan ring when subjected to a palladium catalyst and a suitable aryl halide coupling partner.

Furthermore, the synthesis of N-aryl carbamates through palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol has been demonstrated as a versatile methodology. nih.govorganic-chemistry.orgmit.edu This reaction proceeds through the in situ formation of an aryl isocyanate, which is then trapped by the alcohol. This suggests that the carbamate linkage in this compound could potentially be formed using a palladium-catalyzed approach, and conversely, might be susceptible to cleavage or modification under certain palladium-catalyzed conditions, especially those that favor the formation of palladium π-allyl complexes. nih.gov

The intramolecular Heck reaction, a powerful tool for the construction of carbo- and heterocyclic rings, presents another potential transformation pathway. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.orgscienceinfo.com Given the appropriate substitution pattern, a derivative of this compound containing an alkenyl tether could undergo an intramolecular Heck reaction to form complex polycyclic structures. The versatility of the Heck reaction in forming five-membered rings makes it a plausible strategy for elaborating the furfuryl scaffold. wikipedia.org

Below is a table summarizing potential palladium-catalyzed reactions applicable to this compound based on related systems.

| Reaction Type | Potential Substrate | Catalyst/Reagents | Expected Product Type | Supporting Evidence from Related Systems |

| C-H Arylation | This compound | Pd(OAc)₂, Aryl Halide, Base | 5-Aryl-furfuryl N-(O-tolyl)carbamate | Direct arylation of 2-furaldehyde at the C5 position. researchgate.net |

| Suzuki-Miyaura Coupling | 5-Bromo-furfuryl N-(O-tolyl)carbamate | Pd Catalyst, Arylboronic Acid, Base | 5-Aryl-furfuryl N-(O-tolyl)carbamate | Cross-coupling of furfuryl alcohols with arylboronic acids. researchgate.net |

| Intramolecular Heck Reaction | Alkenyl-tethered this compound derivative | Pd Catalyst, Base | Polycyclic heterocycle | Formation of various ring sizes via intramolecular Heck reactions. wikipedia.org |

Reactivity of the Furan Ring in Furfuryl Carbamate Systems

The furan ring is an electron-rich aromatic heterocycle, which makes it significantly more reactive towards electrophilic substitution than benzene (B151609). pearson.comchemicalbook.com The oxygen atom in the ring donates electron density, activating the ring for reactions with electrophiles, typically at the 2- and 5-positions. pearson.comnumberanalytics.com In the context of this compound, the furan ring is expected to retain this characteristic reactivity.

Electrophilic Substitution:

Electrophilic substitution reactions on the furan ring of furfuryl carbamate systems are anticipated to occur preferentially at the 5-position, as the 2-position is substituted with the carbamate-containing methylene (B1212753) group. Common electrophilic substitution reactions that furan undergoes include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com For instance, the reaction of furan with bromine under mild conditions yields 2-bromofuran. pearson.com It is plausible that this compound would react similarly with various electrophiles at its unsubstituted 5-position. The presence of the carbamate moiety might influence the reactivity of the furan ring, but the fundamental preference for electrophilic attack at the α-positions is expected to be maintained.

Diels-Alder Reaction:

The furan ring can also function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. numberanalytics.commdpi.com This reaction provides a powerful method for the construction of six-membered rings and has been extensively studied with various furan derivatives. mdpi.commdpi.com Furan itself reacts with dienophiles like maleimides to form oxabicyclic adducts. mdpi.com The reactivity of the furan as a diene is influenced by the substituents on the ring. Electron-donating groups generally enhance the reactivity, while electron-withdrawing groups can diminish it. mdpi.com However, even electron-poor furans like furfural have been shown to participate in Diels-Alder reactions, particularly in aqueous media. rsc.org Therefore, this compound is expected to be a viable diene in Diels-Alder reactions with suitable dienophiles, leading to the formation of complex bridged ring systems.

The table below outlines the expected reactivity of the furan ring in this compound.

| Reaction Type | Reagents | Expected Product | Key Features |

| Electrophilic Bromination | Br₂, mild conditions | 5-Bromo-furfuryl N-(O-tolyl)carbamate | Substitution occurs at the electron-rich 5-position of the furan ring. pearson.com |

| Nitration | HNO₃/Acetic Anhydride | 5-Nitro-furfuryl N-(O-tolyl)carbamate | Introduction of a nitro group at the 5-position. numberanalytics.com |

| Diels-Alder Cycloaddition | Maleimide or other dienophile | Oxabicyclic adduct | Furan acts as a diene; reaction leads to a six-membered ring. mdpi.commdpi.com |

Spectroscopic and Structural Elucidation of Furfuryl N O Tolyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the structure and assessing the purity of Furfuryl N-(O-tolyl)carbamate. eurl-pesticides.eu The ¹H NMR spectrum provides distinct signals for each type of proton in the molecule, with their chemical shifts, integration values, and coupling patterns revealing the connectivity and arrangement of atoms.

For this compound, the expected ¹H NMR signals would correspond to the protons of the furfuryl group, the tolyl group, and the carbamate (B1207046) N-H proton. The furfuryl group typically exhibits signals for the furan (B31954) ring protons and the methylene (B1212753) (-CH₂-) protons. researchgate.netresearchgate.net The tolyl group shows signals for the aromatic protons and the methyl (-CH₃) protons. hud.ac.uk The carbamate N-H proton usually appears as a broad singlet, and its chemical shift can be concentration-dependent. acdlabs.com

Quantitative ¹H NMR (qNMR) can be employed for purity assessment by integrating the signals corresponding to the analyte and comparing them to an internal standard of known concentration. eurl-pesticides.euox.ac.ukbwise.kr This method provides a direct and accurate measure of the compound's purity without the need for a calibration curve. ox.ac.uk The high precision and accuracy of qNMR make it a valuable tool for quality control. eurl-pesticides.eu

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Furfuryl CH₂ | 4.5 - 5.5 | Singlet | 2H |

| Furan Ring H | 6.0 - 7.5 | Multiplets | 3H |

| Tolyl Aromatic H | 6.8 - 7.8 | Multiplets | 4H |

| Tolyl CH₃ | 2.2 - 2.5 | Singlet | 3H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, confirming the carbon framework. oregonstate.edu

The spectrum would show characteristic signals for the carbonyl carbon of the carbamate group, the carbons of the furan and tolyl aromatic rings, the furfuryl methylene carbon, and the tolyl methyl carbon. oregonstate.edutandfonline.com The chemical shifts of these carbons fall within predictable ranges, allowing for unambiguous assignment. wisc.edu For instance, the carbonyl carbon of a carbamate typically appears in the range of 150-160 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbamate C=O | 150 - 160 |

| Furan Ring C | 105 - 150 |

| Tolyl Aromatic C | 110 - 140 |

| Furfuryl CH₂ | 55 - 65 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. usn.noresearchgate.net In the synthesis of this compound, ¹H NMR can be used to follow the disappearance of starting material signals and the appearance of product signals. oregonstate.eduusn.no For example, monitoring the reaction between furfuryl alcohol and o-tolyl isocyanate would involve observing the decrease in the intensity of the alcohol's hydroxyl proton signal and the emergence of the carbamate N-H proton and the characteristic furfuryl methylene signals of the product. nih.gov This allows for the determination of reaction kinetics and optimization of reaction conditions. tandfonline.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1700-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretching vibration of the carbamate typically appears as a sharp peak around 3300-3500 cm⁻¹. The C-O stretching vibrations of the ester-like carbamate and the furan ring would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching vibrations of the furan and tolyl rings would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be seen just below 3000 cm⁻¹. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbamate N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Carbamate C=O | Stretch | 1700 - 1730 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. msu.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (231.25 g/mol ). sigmaaldrich.com

The fragmentation pattern observed in the mass spectrum offers valuable structural insights. libretexts.org Common fragmentation pathways for carbamates include cleavage of the C-O and N-C bonds of the carbamate linkage. researchgate.net For this compound, characteristic fragments would likely include the furfuryl cation (m/z 81), the o-tolyl isocyanate cation (m/z 133), or fragments resulting from the loss of these groups from the molecular ion. researchgate.netnih.gov

Table 4: Potential Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) |

|---|---|

| [Furfuryl]⁺ | 81 |

| [o-tolyl-NCO]⁺ | 133 |

| [M - furfuryl]⁺ | 150 |

Photoluminescence Spectroscopy in Reaction Monitoring and Product Detection

While less common for simple carbamates, photoluminescence spectroscopy can be a sensitive technique for reaction monitoring and product detection, especially if the product or reactants possess fluorescent properties. rsc.org The formation of this compound could potentially be monitored if either the starting materials or the product exhibit a change in their fluorescence emission or excitation spectra upon reaction. acs.org For instance, if the furan or tolyl moiety's conjugation is altered in a way that affects its photophysical properties, this could be tracked. This method offers the advantage of high sensitivity, allowing for the detection of very low concentrations of the product.

Advanced Vibrational Spectroscopy for Detailed Molecular Analysis (e.g., SERS of related carbamates)

Standard vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy provide a foundational 'fingerprint' of a molecule by probing its vibrational modes. However, for a more in-depth analysis, especially at low concentrations or to enhance inherently weak signals, advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) are employed. While specific SERS studies on this compound are not prevalent in the literature, the extensive research on related carbamate compounds provides a strong framework for predicting its SERS behavior and for detailed molecular analysis.

SERS is a powerful analytical technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near to a nanostructured metallic surface, typically gold or silver. nih.govrsc.org This enhancement allows for the detection of trace amounts of an analyte and can provide detailed information about the molecule's orientation and interaction with the surface. mdpi.com The enhancement effect arises from two primary mechanisms: an electromagnetic enhancement due to the excitation of localized surface plasmons on the metal surface and a chemical enhancement involving charge-transfer between the analyte and the substrate. mdpi.commdpi.com

The application of SERS to the analysis of carbamate pesticides is well-documented. mdpi.com These studies reveal that the carbamate group and any aromatic moieties within the molecule play a crucial role in the SERS enhancement. For this compound, both the furan ring and the tolyl group are expected to be strong contributors to the SERS signal due to their polarizability and potential for interaction with the metal surface.

Detailed research findings on carbamates like carbaryl (B1668338) show that the orientation of the molecule on the SERS substrate significantly influences the observed spectrum. nsf.gov The carbamate group, with its -NH and C=O moieties, can engage in hydrogen bonding with a silica (B1680970) surface, and it is expected that similar interactions would occur with a metal SERS substrate. nsf.gov The N-H, C=O, and aromatic C-H stretching and bending vibrations are particularly sensitive to these interactions and would likely be prominent in the SERS spectrum of this compound.

By analyzing the vibrational spectra of its constituent parts—the furan ring, the carbamate linkage, and the o-tolyl group—we can predict the key spectral features of this compound.

Furan Ring Vibrations: The furan ring has characteristic vibrational modes. The C-H stretching vibrations of the furan ring typically appear in the 3100-3170 cm⁻¹ region. nsf.gov Ring stretching and breathing modes are observed between 1300 cm⁻¹ and 1600 cm⁻¹. mdpi.comresearchgate.net Specifically, bands around 1500-1580 cm⁻¹ are attributed to C=C stretching, while C-O-C stretching vibrations of the furan ring are found near 1000-1200 cm⁻¹. mdpi.com Out-of-plane C-H bending vibrations are also characteristic and appear at lower frequencies, often below 900 cm⁻¹. mdpi.com

Carbamate Group Vibrations: The carbamate group (-O-CO-NH-) exhibits several characteristic vibrational bands. The N-H stretching vibration is typically observed as a sharp band in the range of 3300-3500 cm⁻¹. cdnsciencepub.comrsc.org The C=O stretching (Amide I band) is a very strong and prominent absorption, usually found between 1680 cm⁻¹ and 1740 cm⁻¹. rsc.orgresearchgate.net The position of this band is sensitive to hydrogen bonding. cdnsciencepub.com The C-N stretching and N-H bending vibrations (Amide II and III bands) are coupled and appear in the 1500-1550 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively. rsc.orgresearchgate.net

o-Tolyl Group Vibrations: The o-tolyl group, being an ortho-substituted benzene (B151609) ring, will show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are particularly useful for identifying the substitution pattern and are expected in the 740-780 cm⁻¹ range for ortho-disubstituted benzenes. researchgate.net The methyl group will have its own characteristic symmetric and asymmetric C-H stretching and bending modes.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | References |

| N-H Stretch | Carbamate | 3300 - 3500 | cdnsciencepub.comrsc.org |

| Aromatic C-H Stretch | Furan, Tolyl | 3000 - 3170 | nsf.govresearchgate.net |

| C=O Stretch (Amide I) | Carbamate | 1680 - 1740 | rsc.orgresearchgate.net |

| Aromatic C=C Stretch | Furan, Tolyl | 1450 - 1600 | mdpi.comresearchgate.netresearchgate.net |

| N-H Bend / C-N Stretch (Amide II) | Carbamate | 1500 - 1550 | rsc.orgresearchgate.net |

| C-N Stretch / N-H Bend (Amide III) | Carbamate | 1200 - 1300 | rsc.orgresearchgate.net |

| Furan Ring C-O-C Stretch | Furan | 1000 - 1200 | mdpi.com |

| Aromatic C-H Out-of-Plane Bend | Tolyl (ortho) | 740 - 780 | researchgate.net |

This detailed analysis, drawing upon established spectroscopic data for related carbamates and the constituent functional groups, provides a robust prediction of the vibrational spectrum of this compound. The application of advanced techniques like SERS would not only confirm these assignments but also offer deeper insights into its molecular structure and surface interactions.

Computational and Theoretical Investigations of Furfuryl N O Tolyl Carbamate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. This method is founded on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or cc-pVQZ, can elucidate the distribution of electrons within Furfuryl N-(O-tolyl)carbamate, revealing key aspects of its chemical nature. nih.govnih.gov

By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional structure of the molecule. Furthermore, DFT is instrumental in calculating various electronic properties that serve as descriptors for reactivity. nih.gov These include the distribution of electrostatic potential on the molecular surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, in related carbamate (B1207046) systems, computational data have shown that electronic factors around the nitrogen atom are critical in modulating the strength of the crucial C–N bond. mdpi.com DFT calculations can also determine atomic partial charges, providing a quantitative measure of charge distribution and helping to predict sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT

| Descriptor | Symbol | Formula | Significance for Reactivity |

|---|---|---|---|

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency; a higher value indicates greater reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution; higher hardness implies lower reactivity. |

| Global Softness | S | 1 / (2η) | Reciprocal of hardness; higher softness implies higher reactivity. |

| Electrophilicity Index | ω | µ² / (2η) | Measures the ability to accept electrons; a higher value indicates a better electrophile. |

| Electro-donating Power | ω⁻ | (3I + A)² / (16(I - A)) | Ability to donate charge. |

| Electro-accepting Power | ω⁺ | (I + 3A)² / (16(I - A)) | Ability to accept charge. |

Note: I = -EHOMO (Ionization Potential), A = -ELUMO (Electron Affinity). This table is illustrative of the types of data generated in a DFT study.

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the different stable arrangements of the atoms (conformers) and determine their relative energies.

Computational methods can map the potential energy surface (PES) of the molecule. A PES is a multi-dimensional surface that represents the energy of the molecule as a function of its geometry. By systematically rotating key dihedral angles and calculating the corresponding energy at each point, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between these conformers. For example, studies on related furan (B31954) derivatives like furfuryl alcohol have utilized PES calculations to understand decomposition pathways and reaction barriers. researchgate.netresearchgate.net For this compound, this analysis would reveal the most populated conformations at a given temperature and the energy barriers that must be overcome for the molecule to change its shape, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as the electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as the electron acceptor (electrophile). youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons. A higher HOMO energy indicates a better nucleophile. Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy signifies a better electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In the context of this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The spatial distribution of the HOMO would indicate where the molecule is most likely to react with an electrophile, while the distribution of the LUMO would show the sites most susceptible to attack by a nucleophile. youtube.com

Table 2: Example Frontier Molecular Orbital Data

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilicity and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilicity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

This table represents typical data obtained from FMO analysis. The specific values would be determined by quantum chemical calculations.

Reaction Force Analysis for Mechanistic Elucidation

Understanding the detailed mechanism of a chemical reaction is a primary goal of computational chemistry. Reaction Force Analysis (RFA) is a powerful technique used to dissect the intricate electronic and structural changes that occur as reactants transform into products via a transition state.

The reaction force is defined as the negative derivative of the potential energy with respect to the reaction coordinate. An analysis of this force allows the reaction pathway to be partitioned into distinct regions corresponding to specific chemical events, such as bond breaking, bond formation, and charge transfer. By examining the contributions of different structural parameters (e.g., bond lengths, angles) to the reaction force, one can pinpoint the exact moments when significant electronic rearrangements occur. This provides a chemically intuitive picture of the reaction mechanism, clarifying the driving forces behind the transformation and identifying the factors that contribute to the activation energy barrier. While specific RFA studies on this compound are not prominent, this methodology is broadly applicable to its potential reactions, such as hydrolysis or thermal decomposition.

Quantum Chemical Modeling of Intermolecular Interactions

Intermolecular interactions are the non-covalent forces that govern how molecules interact with each other and with their environment. gatech.eduresearchgate.net These forces are fundamental to processes like solvation, crystal packing, and ligand-protein binding. gatech.edu For this compound, understanding these interactions is crucial for predicting its physical properties (e.g., solubility, melting point) and its behavior in a biological context.

Quantum chemical modeling can be used to accurately calculate the strength and nature of these interactions. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations can decompose the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, induction (polarization), and dispersion (van der Waals) forces. This analysis reveals the dominant forces driving the association of this compound with other molecules, such as water, or a biological target. For example, modeling could quantify the strength of hydrogen bonds involving the carbamate's N-H and C=O groups, as well as π-π stacking interactions involving the furan and tolyl aromatic rings. gatech.edu

Exploration of Furfuryl Carbamate Derivatives and Structure Activity Relationships

Systematic Modification of the Aryl Carbamate (B1207046) Moiety (e.g., positional isomers like p-tolyl, ethylphenyl analogs)

The aryl group attached to the carbamate nitrogen is a critical determinant of the molecule's properties. Modifications, including the position and nature of substituents on this ring, can significantly impact chemical reactivity and biological interactions.

In organic chemistry, tolyl groups are functional groups derived from toluene (B28343) and can exist as three structural isomers depending on the relative position of the methyl group and the point of attachment: ortho (1,2), meta (1,3), and para (1,4). wikipedia.org The specific isomerism in N-tolyl carbamates can influence the compound's conformational state and its interaction with biological targets. For instance, in the context of single-component epoxy systems, the structure of carbamate linkages, which can include tolyl derivatives, is directly related to the thermal curing temperatures of the resulting resin. acs.org

Table 1: Comparison of Tolyl Positional Isomers

| Isomer | Substitution Pattern | Key Feature |

|---|---|---|

| ortho-tolyl (o-tolyl) | 1,2-disubstituted | The substituent is adjacent to the point of attachment, potentially causing steric hindrance that can affect reactivity and rotational freedom. |

| meta-tolyl (m-tolyl) | 1,3-disubstituted | The substituent is separated by one carbon from the point of attachment, leading to different electronic effects compared to ortho and para isomers. |

Derivatization of the Furan (B31954) Ring and its Substituents

The furan moiety of Furfuryl N-(o-tolyl)carbamate offers multiple opportunities for derivatization. The furan ring itself can undergo side reactions like ring-opening, which can be leveraged to introduce new properties. researchgate.net The reactivity of the furan ring is influenced by its substituents; for example, "push-pull" substitution patterns with both electron-donating and electron-withdrawing groups can reduce the ring's aromaticity and increase its character as a diene in cycloaddition reactions. nih.gov

Synthetic strategies allow for the creation of a wide range of substituted furans, which can then be used to build novel carbamates. organic-chemistry.org For example, furan chalcones containing various electron-donating and electron-withdrawing groups on an adjacent aryl ring have been synthesized and studied. mdpi.com These studies revealed that specific substitutions, such as 2,5-dichloro and 2-chloro moieties, significantly enhanced urease inhibition activity. mdpi.com

Furthermore, the substituents on the furan ring can influence reaction kinetics through noncovalent interactions. In Diels-Alder chemistry, the reactivity of furan derivatives was found to increase in the order: furan < furfuryl alcohol ≈ 2,5-bis(hydroxymethyl)furan < 2,5-bis(hexylurethane)furan. nih.gov The notable rate increase from the carbamate groups was attributed to the stabilization of the reaction's transition state via hydrogen bonding. nih.gov This suggests that modifications to the furan portion of furfuryl carbamates can have profound effects on their chemical behavior and potential as building blocks.

Structure-Activity Relationship (SAR) Studies in Related Carbamate Scaffolds

SAR studies are essential for rationally designing new molecules by correlating specific structural features with desired properties like chemical stability and biological efficacy.

The stability of the carbamate linkage is a crucial factor in its function and is heavily influenced by the electronic and steric nature of its substituents. scielo.bracs.org Carbamates are generally stable chemical compounds, but their esters can be unstable, particularly under alkaline conditions. scielo.br The stability can be enhanced by manipulating the substituents at both the amino and carboxyl ends of the carbamate group. scielo.br

Electronic Effects: In a study of cyclohexylcarbamic acid aryl esters, it was found that the electrophilicity of the carbamate group influenced its chemical stability. nih.gov Introducing small, electron-donating substituents (like hydroxyl or amino groups) at conjugated positions of the O-aryl moiety increased the electron density around the carbonyl carbon. This reduced the carbon's electrophilicity and increased the hydrolytic stability of the carbamate. nih.gov Conversely, electron-withdrawing groups can enhance electrophilicity and reactivity. orientjchem.org

Steric Effects: The size and shape of substituents can also play a major role. Sterically hindered or non-flexible substituents on the amine can increase the stability of the resulting carbamate. mdpi.com For a series of alkylcarbamic acid biphenyl-3-yl esters, introducing a secondary or tertiary alkyl group at the carbamate nitrogen atom was shown to increase hydrolytic stability against plasma esterases. escholarship.org This increased stability was correlated with the substituent's ability to physically shield the carbamate carbonyl from hydrolytic attack. escholarship.org

Table 2: Influence of Substituent Type on Carbamate Stability

| Substituent Type on Aryl Ring | Effect on Carbonyl Carbon | Expected Impact on Stability | Example |

|---|---|---|---|

| Electron-Donating Group (e.g., -OH, -NH2) | Decreases electrophilicity | Increases hydrolytic stability | URB694 (hydroxyl-substituted) showed greater stability than its unsubstituted analog. nih.gov |

| Electron-Withdrawing Group (e.g., -NO2, -CF3) | Increases electrophilicity | Decreases hydrolytic stability | Not specified, but generally leads to higher reactivity. orientjchem.org |

The introduction of a carbamate group is a known strategy to enhance the biological efficacy of various compounds. scielo.brmdpi.com SAR studies across different classes of carbamates have established clear links between specific structural features and in vitro activity.

In a study of lupeol-3-carbamate derivatives as potential antitumor agents, preliminary SAR analysis indicated that the presence of nitrogen-containing heterocycles like piperazine, piperidine, and pyridine (B92270) significantly enhanced anti-proliferative activity against several human cancer cell lines. mdpi.com Similarly, for benzimidazole (B57391) carbamates acting as tubulin polymerization inhibitors, the size and physicochemical properties of the substituent at the 5(6)-position of the benzimidazole ring had a profound effect on potency. nih.gov Branching at the position adjacent to the ring system resulted in a loss of activity. nih.gov

Table 3: Examples of Structural Features Correlated with In Vitro Activity in Carbamates

| Compound Class | Structural Feature | Correlated In Vitro Biological Activity | Reference |

|---|---|---|---|

| Lupeol-3-carbamate Derivatives | Nitrogen-containing carbocycle (piperazine, pyridine) | Enhanced anti-proliferative activity against A549, HepG2, and MCF-7 cancer cell lines. | mdpi.com |

| Benzimidazole Carbamates | Size/molar volume of substituent at 5(6)-position | Profound effect on potency as mammalian tubulin polymerization inhibitors. | nih.gov |

| N-Aryl Carbamates | Halogen (F, Cl, Br) or CF3 on the N-Aryl ring | Critical for antifungal activity against various plant pathogens. | mdpi.com |

Potential Academic and Industrial Research Applications of Furfuryl Carbamate Systems

Design of Chemically Triggered Release Systems and Molecular Probes

Furfuryl carbamate (B1207046) systems are increasingly investigated for their role in the design of sophisticated release systems that respond to specific chemical triggers. nih.gov A key strategy involves masking the inherently labile furfuryl carbamate as a more stable precursor, such as an oxanorbornadiene (OND) derivative. nih.gov These OND-carbamates are stable for extended periods but can be "unmasked" through a thiol-mediated retro-Diels-Alder reaction to generate the active furfuryl carbamate in situ. nih.gov This unmasked carbamate can then undergo a subsequent hydrolysis reaction, often triggered by a change in pH, to release a covalently linked molecule or "payload". nih.gov

This two-step activation process is particularly attractive for biomedical applications. nih.gov For instance, a system has been designed where an OND-carbamate linked to the anticancer drug doxorubicin (B1662922) is first activated by intracellular glutathione (B108866), a common thiol in the cellular environment. nih.gov The subsequent release of doxorubicin is then prompted by the acidic conditions (pH 5) characteristic of endolysosomal compartments within cells. nih.gov This dual-trigger mechanism, requiring both a specific chemical agent (thiol) and a specific environment (acid), allows for highly targeted payload delivery. nih.gov

Beyond thiol-triggered systems, research has also explored the release of fluorescent probes. nih.gov Fluorogenic furfuryl carbamate models have been synthesized to study decomposition kinetics by monitoring the increase in fluorescence as a reporter molecule, such as an aminocoumarin, is released. nih.govnih.gov In these systems, the release of the fluorescent payload is a direct consequence of the carbamate's fragmentation, making them effective molecular probes for studying reaction kinetics and release mechanisms. nih.govnih.gov Another innovative approach utilizes mechanical force to trigger a retro-Diels-Alder reaction in a polymer-embedded furan-maleimide adduct, which unmasks a furfuryl derivative and initiates payload release. acs.orggoogle.com

Advanced Protecting Group Chemistry (e.g., Furoc Protecting Group Concept)

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent unwanted side reactions. organic-chemistry.orgwillingdoncollege.ac.in The carbamate is a widely used protecting group for amines. organic-chemistry.orgnih.gov The furfuryl carbamate moiety has given rise to the "Furoc" (furyloxycarbonyl) protecting group concept. nih.gov This group exhibits a unique stability profile that makes it a valuable addition to the synthetic chemist's toolkit. nih.gov

The Furoc group is notably stable under various basic and nucleophilic conditions, showing no reaction with reagents like piperidine, sodium hydroxide, or sodium borohydride. nih.gov However, it is labile under acidic conditions and can be cleanly cleaved using reagents such as trifluoroacetic acid (TFA) or boron trifluoride etherate. nih.gov It is also readily removed by hydrogenolysis (e.g., using Pd/C and H₂). nih.gov

A key feature of an advanced protecting group is its ability to be removed selectively in the presence of other protecting groups, a concept known as orthogonality. organic-chemistry.org The Furoc group demonstrates this property effectively. For example, in a molecule containing both a Furoc-protected amine and a Boc-protected amine, the Furoc group can be completely removed with 1% TFA in dichloromethane, while the Boc group remains fully intact. nih.gov This differential lability allows for sequential deprotection and functionalization, which is critical in the synthesis of complex molecules like peptides and natural products. nih.gov

Intermediates in the Synthesis of Complex Organic Molecules

The synthesis of furfuryl carbamates can be challenging due to the high reactivity of the methylene (B1212753) group attached to the furan (B31954) ring, which can lead to undesired side reactions. nih.gov However, the development of strategies such as the oxanorbornadiene (OND)-based method has allowed for reliable access to these compounds, establishing them as viable synthetic intermediates. nih.govnih.gov This method uses stable OND-activated carbonates which react cleanly with amines to form the desired carbamates. nih.gov

Once formed, furfuryl carbamate-protected amines demonstrate compatibility with a range of important synthetic transformations. nih.gov This stability allows chemists to perform modifications on other parts of a complex molecule while the amine remains protected. Research has shown that the Furoc group is tolerant to standard conditions for solution-phase peptide coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), and Suzuki coupling reactions. nih.gov This robustness significantly broadens the utility of furfuryl carbamates as intermediates, enabling their incorporation into diverse and complex molecular architectures without interfering with key bond-forming reactions. nih.gov

Exploration in Bioactive Scaffold Design and In Vitro Activity Studies

The carbamate functional group is a well-established structural motif in medicinal chemistry, present in numerous approved drugs and used extensively in prodrug design. nih.govnih.gov Furfuryl carbamate systems are being actively explored in this context, particularly as cleavable linkers for prodrugs. nih.govnih.gov A prodrug is an inactive form of a drug that is metabolized into its active form within the body, which can improve the drug's stability or targeting. nih.gov

The ability of furfuryl carbamates to be cleaved under specific biological conditions makes them excellent candidates for prodrug handles. nih.gov As previously mentioned, a doxorubicin prodrug utilizing a furfuryl carbamate linker was developed to be activated by intracellular glutathione and the acidic pH of lysosomes. nih.gov In vitro studies confirmed the release of free doxorubicin from its OND-carbamate precursor over approximately 50 hours at pH 5 following thiol exposure, demonstrating the viability of this system for controlled drug release in a simulated cellular environment. nih.gov The carbamate moiety can enhance properties like water solubility or protect a drug from premature metabolism. nih.gov The design of carbamate derivatives incorporating various carrier scaffolds is a current area of research for developing new therapeutic agents, for instance, for Alzheimer's disease. nih.gov

Role in Polymer Chemistry and Advanced Materials Research

The furan moiety, the core of furfuryl alcohol, is a valuable building block in polymer chemistry and materials science. rsc.org A primary application of furfuryl alcohol is in the production of furan resins, which are cross-linked polymers used in composites, adhesives, and coatings. rsc.org

Furfuryl carbamate systems and their precursors are integral to the creation of advanced, "smart" materials. One notable application is in the development of self-healing or recyclable polymers. The furan ring can participate in a reversible Diels-Alder reaction with a dienophile, such as a maleimide. acs.org This reaction can be used to form cross-links in a polymer network. When the material is heated, a retro-Diels-Alder reaction occurs, breaking the cross-links and allowing the material to flow or be reshaped. Upon cooling, the cross-links reform, restoring the material's properties.

Furthermore, this Diels-Alder chemistry is being exploited in the field of polymer mechanochemistry to create materials that respond to mechanical stress. nih.govacs.org By incorporating a furan-maleimide Diels-Alder adduct (a "mechanophore") into the center of a polymer chain, the application of force (e.g., via ultrasonication) can trigger the retro-Diels-Alder reaction. acs.orggoogle.com This reaction unmasks a reactive furfuryl carbamate or carbonate, which then undergoes a cascade reaction to release a small molecule. nih.govacs.org This strategy enables the development of materials that can signal damage or release therapeutic agents in response to mechanical strain. nih.gov

Future Research Directions and Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways

A primary challenge in the synthesis of carbamates, including Furfuryl N-(O-tolyl)carbamate, is the reliance on conventional methods that often involve hazardous reagents and produce significant waste. rsc.org Traditional pathways frequently use toxic phosgene (B1210022) or isocyanates, which pose safety risks and handling difficulties. nih.govnih.gov For instance, the synthesis of this compound would conventionally involve the reaction of furfuryl alcohol with o-tolyl isocyanate. Developing safer, more efficient, and atom-economical alternatives is a critical goal for future research.

Future synthetic strategies should focus on green chemistry principles. catalysis-summit.com A promising avenue is the use of carbon dioxide (CO2) as a renewable C1 feedstock, which is an attractive substitute for phosgene-based methods. nih.govacs.org Research into catalytic systems that can facilitate the direct three-component reaction of furfuryl alcohol, o-toluidine (B26562), and CO2 would represent a significant leap forward. Additionally, exploring catalytic transcarbamoylation reactions, where an inexpensive carbamate (B1207046) donor is used, could provide a milder and more efficient route. organic-chemistry.org The development of continuous flow processes could also enhance safety, reduce reaction times, and simplify purification compared to batch methods. nih.govacs.org

| Synthetic Pathway | Key Reagents | Potential Advantages | Key Challenges |

|---|---|---|---|

| Conventional Isocyanate Route | Furfuryl Alcohol, o-Tolyl Isocyanate | Established reactivity | Use of toxic isocyanate, moisture sensitivity nih.govresearchgate.net |

| Direct Carboxylation with CO2 | Furfuryl Alcohol, o-Toluidine, CO2 | High atom economy, use of renewable C1 source, reduced toxicity nih.govacs.org | Requires efficient catalyst development, may require elevated pressure/temperature nih.gov |

| Catalytic Transcarbamoylation | Furfuryl Alcohol, Phenyl Carbamate (or other donor) | Avoids toxic reagents, broad functional group tolerance organic-chemistry.org | Requires effective and recyclable catalysts (e.g., tin-based) organic-chemistry.org |

| One-Pot Boc-Amine Route | Boc-protected o-toluidine, Furfuryl Alcohol | Avoids heavy metal catalysts, uses readily available starting materials rsc.org | May require specific base and solvent conditions for high yield rsc.org |

Comprehensive Mechanistic Understanding of Complex Transformations

Conversely, the carbamate group is known to be an effective directed metalation group (DMG), capable of guiding the regioselective functionalization of the attached aromatic ring (the tolyl group) at the ortho position. nih.gov Future research must unravel the intricate details of these transformations. This involves:

Kinetic Studies: Measuring reaction rates under various conditions to determine the factors that control reactivity.

Intermediate Trapping: Designing experiments to isolate or detect transient intermediates, providing direct evidence for proposed reaction pathways.

Isotopic Labeling: Using isotopes to track the movement of atoms through a reaction, confirming bond-breaking and bond-forming steps.

Catalyst Role Elucidation: For catalyzed reactions, understanding how the catalyst interacts with the substrate at a molecular level is crucial for optimization. csic.es

A deeper mechanistic insight will enable precise control over chemical reactions, allowing for the selective modification of one part of the molecule while leaving others intact.

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to address the challenges in understanding and developing the chemistry of this compound. Density Functional Theory (DFT) calculations, for example, can be employed to model reaction pathways and determine the energetic barriers for different transformations, providing insights that are often difficult to obtain experimentally. csic.es

Key areas for future computational research include:

Mechanism Elucidation: Simulating reaction mechanisms, such as the directed ortho-metalation of the tolyl ring or the hydrogenation of the furan (B31954) ring, to identify transition states and intermediates. This can help explain observed regioselectivity and stereoselectivity.

Catalyst Design: Modeling the interaction between this compound and potential catalysts to predict catalytic activity. This can accelerate the discovery of new, highly efficient catalysts for its synthesis or derivatization.

Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools to estimate the physicochemical properties (e.g., solubility, stability) and potential biological activities of novel derivatives. This allows for the rational design of new functional molecules, prioritizing the synthesis of the most promising candidates.

Spectroscopic Correlation: Calculating theoretical spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds and intermediates formed during reactions.

Integrating computational modeling with experimental work creates a synergistic loop where predictions guide experiments, and experimental results validate and refine the computational models.

Expanding the Scope of Functionalization and Derivatization

A significant area for future research is to explore the derivatization of this compound to generate a library of new compounds with diverse functionalities and potential applications. The molecule offers several handles for chemical modification.

Furan Ring Modification: The furan core, derived from renewable biomass, is a valuable building block. catalysis-summit.comfuran.comnumberanalytics.com Research can focus on selective dearomatization reactions, such as Brønsted acid-catalyzed reductions to yield 2,5-dihydrofuran (B41785) or tetrahydrofuran (B95107) analogs, which are sought-after structures. acs.org Furthermore, the furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic scaffolds. ucl.ac.uk

Tolyl Ring Functionalization: The carbamate group is a powerful tool for directed ortho-metalation, enabling the introduction of a wide range of substituents (e.g., halogens, alkyl, silyl (B83357) groups) onto the tolyl ring with high regioselectivity. nih.gov This allows for the systematic tuning of the molecule's electronic and steric properties.

Carbamate and Linker Modification: The carbamate moiety itself or the benzylic C-N bond could be targets for transformation. This could involve cleavage and re-functionalization of the resulting amine or alcohol fragments, providing access to entirely different classes of compounds.

The ability to selectively functionalize different parts of the molecule opens up pathways to novel materials, such as furan-based polymers, or to new scaffolds for medicinal chemistry, where carbamates and substituted aromatics are prevalent motifs. numberanalytics.comrsc.org

| Molecular Site | Reaction Type | Potential Derivative Class | Research Challenge |

|---|---|---|---|

| Furan Ring | Selective Hydrogenation | Dihydrofurans, Tetrahydrofurans acs.org | Achieving selectivity (partial vs. full reduction) without affecting other groups. |

| Furan Ring | Diels-Alder Cycloaddition | Polycyclic oxanorbornene derivatives ucl.ac.uk | Controlling stereoselectivity (endo/exo) and overcoming potential low reactivity. |

| Tolyl Ring (ortho to carbamate) | Directed ortho-Metalation (DoM) | Ortho-substituted phenols (after deprotection) nih.gov | Ensuring high regioselectivity and compatibility with furan ring stability. |

| Carbamate N-H | N-Alkylation / N-Arylation | N,N-disubstituted carbamates | Developing mild conditions that avoid side reactions. |

Q & A

Basic: How can synthetic routes for Furfuryl N-(O-tolyl)carbamate be optimized for higher yield and purity?

Methodological Answer:

Synthesis optimization involves evaluating reaction parameters such as solvent polarity, temperature, and catalyst selection. For carbamate formation, coupling furfurylamine with o-tolyl isocyanate or chloroformate derivatives is a common approach. Evidence from analogous carbamate syntheses (e.g., tert-butyl carbamates) suggests using polar aprotic solvents (e.g., DMF or THF) at 60–80°C with catalytic bases like triethylamine to improve reaction efficiency . Yield optimization (>70%) can be achieved by controlling stoichiometry (1:1.2 molar ratio of amine to electrophile) and employing inert atmospheres to prevent hydrolysis . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity.

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is critical:

- NMR (¹H/¹³C): Confirm structural integrity by identifying key signals: furan ring protons (δ 6.2–7.4 ppm), o-tolyl methyl (δ 2.3–2.5 ppm), and carbamate carbonyl (δ 150–155 ppm in ¹³C) .

- GC/MS or LC-MS: Detect impurities (e.g., unreacted furfurylamine) using electron ionization (EI) or electrospray ionization (ESI). Derivatization with pentafluorobenzyl hydroxylamine (PFBAH) improves sensitivity for carbonyl-containing byproducts .

- X-ray crystallography: Resolve regioselectivity and crystal packing, as demonstrated for structurally similar o-tolyl carbamates .

Basic: How should stability studies for this compound be designed under varying conditions?

Methodological Answer:

Stability assessments should include:

- Thermal stability: Heat samples at 25°C, 40°C, and 60°C for 30 days, analyzing degradation via HPLC-UV (λ = 254 nm). Carbamates are prone to hydrolysis, so monitor pH (neutral to slightly acidic buffers preferred) .

- Photostability: Expose to UV light (300–400 nm) in quartz cells, tracking furan ring decomposition using FTIR (loss of C=O stretch at ~1700 cm⁻¹) .

- Long-term storage: Store at -20°C in amber vials under nitrogen to prevent oxidation, as recommended for thermally labile carbamates .

Advanced: How can regioselective synthesis of this compound be achieved to avoid positional isomers?

Methodological Answer:

Regioselectivity challenges arise during electrophilic substitution on the o-tolyl group. Strategies include:

- Directing groups: Introduce temporary substituents (e.g., nitro or methoxy) to orient reactivity, followed by deprotection .

- Catalytic control: Use transition-metal catalysts (e.g., Pd or Cu) to favor ortho-substitution, as seen in Ullmann-type couplings for aryl carbamates .

- Computational modeling: Predict reactive sites using DFT calculations (e.g., Hirshfeld charge analysis on o-tolyl rings) to guide synthetic design .

Advanced: What are the key degradation pathways of this compound, and how can they be analyzed?

Methodological Answer:

Degradation pathways include:

- Hydrolysis: Carbamate bonds cleave under alkaline conditions, producing furfuryl alcohol and o-tolylamine. Monitor via LC-MS/MS (MRM transitions for m/z 122 → 95 [furfuryl alcohol] and m/z 108 → 91 [o-tolylamine]) .

- Oxidation: Furan rings oxidize to diketones, detectable via GC-MS after derivatization with PFBAH .

- Photodegradation: UV exposure generates radicals; use EPR spectroscopy with spin-trapping agents (e.g., DMPO) to identify intermediates .

Advanced: How can contradictory data on this compound’s reactivity be resolved in cross-disciplinary studies?

Methodological Answer:

Contradictions often arise from differing experimental conditions (e.g., solvent polarity, trace moisture). Systematic approaches include:

- Meta-analysis: Compare data across studies, noting parameters like reaction scale, purity of starting materials, and analytical thresholds .

- Reproducibility trials: Replicate key experiments (e.g., hydrolysis rates) under controlled humidity (<5% H₂O) and standardized equipment .

- Isotopic labeling: Use ¹⁵N or ¹³C-labeled carbamates to trace reaction pathways and validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.